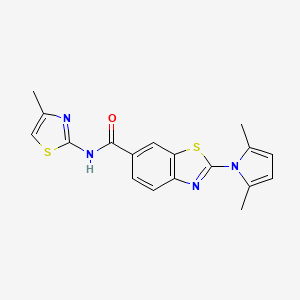![molecular formula C21H12ClF4N3O B11148254 N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11148254.png)
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products .
Scientific Research Applications
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Uniqueness
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of chloro, fluoro, and trifluoromethyl groups contributes to its unique properties and differentiates it from other similar compounds .
Properties
Molecular Formula |
C21H12ClF4N3O |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
N-[8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C21H12ClF4N3O/c22-16-10-14(21(24,25)26)11-29-18(16)27-17(12-6-8-15(23)9-7-12)19(29)28-20(30)13-4-2-1-3-5-13/h1-11H,(H,28,30) |
InChI Key |
PDVPTWVWZIYPJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3Cl)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2,5-dimethylbenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11148176.png)
![5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11148188.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(furan-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11148192.png)
![2-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11148205.png)
![N-{1-[(3-iodophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B11148210.png)


![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-methyl-3-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11148219.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11148222.png)



![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11148249.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11148253.png)
